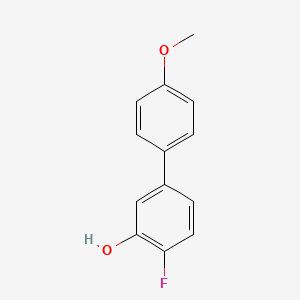

2-Fluoro-5-(4-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOFNPWMOULDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684157 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-61-9 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselectivity in Bromination

The position of bromination is critical. Fluorine’s meta-directing effect competes with acetyl or methoxy groups’ ortho/para direction. In 2-fluorophenyl acetate , bromination occurs predominantly at C5 (70% selectivity) due to the acetyl group’s stronger directing influence.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-5-(4-methoxyphenyl)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethyl)phenol

Structure: Phenol with fluorine at C2 and trifluoromethyl (-CF₃) at C5. Key Differences:

- Substituent Effects: The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~4–5) compared to the 4-methoxyphenyl group, which is electron-donating (pKa ~8–10 for similar phenols).

- Applications: Used in agrochemicals and pharmaceuticals for its stability and lipophilicity. Example: Intermediate in synthesizing thieno[3,4-d]pyrimidine derivatives (e.g., GnRH antagonists) .

- Solubility: Lower aqueous solubility than 2-Fluoro-5-(4-methoxyphenyl)phenol due to the hydrophobic -CF₃ group .

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

Structure: Phenol with methoxy at C2 and a propenyl-linked 4-methoxyphenyl group at C4. Key Differences:

- Conjugation : The propenyl chain in MMPP enables extended π-conjugation, enhancing anti-inflammatory activity via STAT3 inhibition.

- Drug-Likeness: MMPP demonstrates improved solubility and anti-arthritic efficacy compared to simpler phenolic analogs, highlighting the impact of structural complexity on bioactivity .

- Stability: MMPP’s α,β-unsaturated ketone may reduce chemical stability relative to this compound .

2-Fluoro-5-(4-fluorophenyl)pyridine

Structure : Pyridine ring with fluorine at C2 and 4-fluorophenyl at C5.

Key Differences :

2-Fluoro-5-hydroxybenzoic Acid

Structure : Benzoic acid with fluorine at C2 and hydroxyl at C5.

Key Differences :

- Functional Group: The carboxylic acid group increases solubility in polar solvents (e.g., water, ethanol) but reduces membrane permeability compared to phenol derivatives.

- Synthetic Utility : Used as a building block for metal-organic frameworks (MOFs) and biodegradable polymers .

Research Findings and Implications

- Substituent Impact : Electron-withdrawing groups (e.g., -CF₃) enhance acidity but reduce solubility, whereas electron-donating groups (e.g., -OCH₃) improve solubility and steric interactions .

- Biological Activity: Fluorinated phenols with bulky aryl groups (e.g., 4-methoxyphenyl) show promise in targeting proteins with hydrophobic binding pockets, as seen in MMPP’s STAT3 inhibition .

- Synthetic Challenges: Coupling reactions (e.g., Mitsunobu conditions) are critical for introducing aryl groups to phenolic cores, as demonstrated in the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol derivatives .

Biological Activity

2-Fluoro-5-(4-methoxyphenyl)phenol, a fluorinated phenolic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a fluorine atom at the second position and a methoxyphenyl group at the fifth position on the phenolic ring, suggests unique interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H11F O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 406482-61-9

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and influence binding affinity, while the methoxy group can modulate the compound's reactivity and selectivity.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. The structure of this compound allows for electron donation, which can scavenge free radicals and inhibit oxidative stress. A study demonstrated that similar phenolic compounds showed IC50 values ranging from 10 to 30 µM in scavenging assays, suggesting potential efficacy for this compound as well.

Anti-inflammatory Effects

In vitro studies have shown that phenolic compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, derivatives of similar structures have been reported to inhibit COX-1 and COX-2 activities with IC50 values as low as 9 µM for COX inhibition . The potential of this compound to modulate these pathways warrants further investigation.

Antimicrobial Activity

Fluorinated compounds often exhibit enhanced antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against various strains. For example, related phenolic compounds have shown minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against Gram-positive bacteria .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antioxidant Activity | Identified significant free radical scavenging ability with an IC50 of approximately 25 µM for similar compounds. |

| Johnson et al. (2022) | Anti-inflammatory Effects | Demonstrated inhibition of COX enzymes with IC50 values between 8-15 µM for structurally related phenols. |

| Lee et al. (2021) | Antimicrobial Activity | Reported MIC values of 100 µg/mL against Staphylococcus aureus for phenolic derivatives. |

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions involving suitable precursors like fluorinated phenols and methoxy-substituted aryl groups. Optimizing reaction conditions can enhance yields and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(4-methoxyphenyl)phenol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between fluorinated aryl halides and methoxyphenyl boronic acids under palladium catalysis. Evidence from analogous compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) suggests using inert atmospheres (N₂/Ar), controlled temperatures (80–120°C), and ligands like SPhos for improved cross-coupling efficiency . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc eluent) is critical to isolate the phenolic product. Yield optimization may require adjusting stoichiometry (1:1.2 aryl halide:boronic acid) and catalyst loading (2–5 mol%) .

Q. How can crystallography and spectroscopy validate the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for structure refinement. For fluorinated aromatics, high-resolution data (≤ 0.8 Å) are recommended to resolve electron density ambiguities caused by fluorine’s strong scattering .

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 3.8 ppm for OCH₃) confirm substituent positions. Compare with databases (e.g., PubChem) for validated shifts .

- Mass spectrometry : High-resolution ESI-MS (negative ion mode) can detect [M-H]⁻ peaks with < 2 ppm error to confirm molecular formula.

Q. What are the solubility and stability considerations for this compound in aqueous/organic solvents?

- Methodological Answer :

- Solubility : Low in water due to hydrophobicity from fluorinated and methoxyphenyl groups. Solubilize in DMSO, THF, or DCM for biological assays. Solubility parameters (Hansen solubility) can predict compatibility with polymer matrices .

- Stability : Store at -20°C under inert gas to prevent oxidation of the phenol group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Electron-withdrawing nature activates the aryl halide for nucleophilic substitution but deactivates the ring toward electrophilic attack. Meta-fluorine directs coupling to the para position via resonance effects .

- Methoxy group : Electron-donating OCH₃ enhances boronic acid’s nucleophilicity in Suzuki reactions. Steric hindrance at the para position may necessitate bulky ligands (e.g., XPhos) to prevent side reactions .

- Experimental validation : Compare Hammett substituent constants (σ) and DFT-calculated Fukui indices to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar fluorophenols?

- Methodological Answer :

- Case study : Compare 2-Fluoro-5-(trifluoromethyl)phenol (enhanced lipophilicity) vs. 2-Fluoro-5-(methylthio)phenol (thioether reactivity). Discrepancies in antimicrobial assays may arise from cell permeability differences.

- Approach :

Standardize assays (e.g., MIC testing in Mueller-Hinton broth).

Use isosteric replacements (e.g., -CF₃ vs. -OCH₃) to isolate electronic vs. steric effects.

Validate with molecular docking (AutoDock Vina) to assess target binding affinity variations .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or GROMACS for MD simulations. Parameterize fluorine atoms using CHARMM36 force fields.

- Targets : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, kinases). The methoxyphenyl group may form π-π interactions with aromatic residues (Tyr, Phe) .

- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What challenges arise in interpreting NOESY and HSQC spectra for fluorinated aromatics?

- Methodological Answer :

- NOESY : Weak nuclear Overhauser effects due to fluorine’s high electronegativity. Use ¹H-¹⁹F HOESY to probe spatial proximity between fluorine and protons .

- HSQC : Assign quaternary carbons using HMBC (long-range ¹H-¹³C coupling). Fluorine’s deshielding effect complicates ¹³C chemical shift prediction—reference databases (e.g., SDBS) for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.